molecular formula C20H11N5O B11931790 9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile

9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B11931790
M. Wt: 337.3 g/mol
InChI Key: GKOWDIBLCDZJHF-PLRJNAJWSA-N
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Description

9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzyloxyimino group attached to an indeno[1,2-b]pyrazine core, with two cyano groups at positions 2 and 3. Its structure imparts significant electron-withdrawing characteristics, making it a valuable candidate for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile with benzyl alcohol in the presence of an oxidizing agent to form the benzyloxyimino derivative . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the benzyloxyimino group to other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with varying properties.

Scientific Research Applications

9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile exerts its effects is primarily related to its electron-withdrawing nature. This property influences its interactions with other molecules, including biological targets. The compound can modulate the electronic properties of materials it is incorporated into, affecting processes such as charge transfer and light absorption. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile stands out due to its specific combination of the benzyloxyimino group and the indeno[1,2-b]pyrazine core. This unique structure imparts distinct electronic properties, making it particularly valuable in applications requiring precise control over electronic interactions, such as in organic electronics and photovoltaic devices .

Biological Activity

9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile, also known as DUBs-IN-1, is a synthetic compound that has garnered attention for its biological activity as an inhibitor of deubiquitinating enzymes (DUBs). This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H11_{11}N5_5O
  • Molecular Weight : 337.33 g/mol
  • CAS Number : 924296-18-4

DUBs-IN-1 primarily targets ubiquitin-specific protease 8 (USP8), exhibiting potent inhibitory activity. The compound's mechanism involves the disruption of the deubiquitination process, which is critical in regulating protein turnover and signaling pathways in cells. By inhibiting USP8, DUBs-IN-1 can potentially alter the stability and activity of various proteins involved in cancer progression and immune responses.

Inhibition of Ubiquitin-Specific Proteases

Research indicates that DUBs-IN-1 has a significant inhibitory effect on USP8 with an IC50_{50} value of 0.24 μM, while showing minimal activity against USP7 (IC50_{50} > 100 μM) . This selectivity is crucial for minimizing off-target effects.

Effects on Cancer Cell Lines

DUBs-IN-1 has been evaluated for its cytotoxic effects on several cancer cell lines. Notably:

  • HCT116 Colon Cancer Cells : IC50_{50} values range from 0.5 to 1.5 μM.
  • PC-3 Prostate Cancer Cells : Similar IC50_{50} values indicating effective inhibition of cell viability .

Case Studies

  • High-throughput Screening : A study highlighted the compound's ability to inhibit USPs effectively, leading to further synthesis and evaluation of analogs that demonstrated enhanced potency against various DUBs .
  • Combination Therapy : In vivo studies suggested that DUBs-IN-1 could enhance the efficacy of existing cancer therapies. For instance, when combined with anti-PD-1 antibodies, it significantly improved tumor growth inhibition rates in murine models .

Research Findings

The following table summarizes key findings related to the biological activity of DUBs-IN-1:

Study ReferenceTarget EnzymeIC50_{50} ValueCancer Cell LinesNotes
USP80.24 μMHCT116, PC-3Potent inhibitor
Various USPsVariesHCT116High-throughput screening identified activity
cGAS-STINGNot specifiedMurine modelsEnhanced anti-tumor efficacy with combination therapy

Properties

Molecular Formula

C20H11N5O

Molecular Weight

337.3 g/mol

IUPAC Name

(9Z)-9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C20H11N5O/c21-10-16-17(11-22)24-20-18(23-16)14-8-4-5-9-15(14)19(20)25-26-12-13-6-2-1-3-7-13/h1-9H,12H2/b25-19-

InChI Key

GKOWDIBLCDZJHF-PLRJNAJWSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO/N=C\2/C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N

Canonical SMILES

C1=CC=C(C=C1)CON=C2C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N

Origin of Product

United States

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